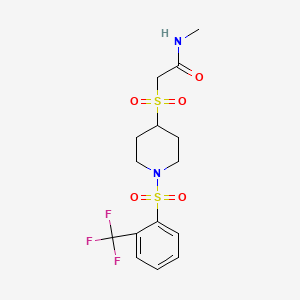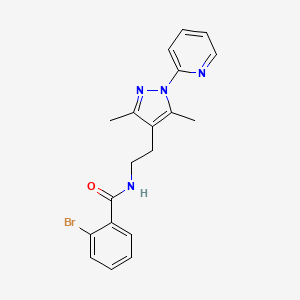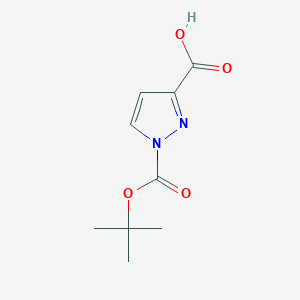![molecular formula C21H14F4N2O2 B2825571 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-16-2](/img/structure/B2825571.png)
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a trifluoromethoxyphenyl group, a furyl group, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and trifluoromethoxyphenyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The presence of the imidazole ring suggests that it could act as a nucleophile in certain conditions. The fluorine atoms could also potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple fluorine atoms could make the compound relatively nonpolar and could also increase its stability .Scientific Research Applications
Metallation Reactions
- Imidazoles, including those with structural similarities to the compound , have been studied for their reactions with butyllithium, leading to lithium-substituted products. This research contributes to understanding the chemical behavior of imidazoles in metallation reactions (Stoyanov, El’chaninov, & Pozharskii, 1992).
Synthesis and Properties
- Studies have focused on synthesizing and characterizing imidazole derivatives. For instance, 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles were synthesized and their electrophilic substitution reactions were explored (Vlasova, Aleksandrov, & El’chaninov, 2010).
Biological Evaluation
- Imidazole derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines. This highlights the potential of such compounds in the development of cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Fluorescence and Chemiluminescence Properties
- The fluorescence and chemiluminescence properties of imidazole analogues, including those with structural similarities to the compound , have been studied. These properties are important for applications in bioimaging and sensing technologies (Nakashima, Fukuzaki, Nomura, Shimoda, Nakamura, Kuroda, Akiyama, & Irgum, 1998).
Antioxidant and Anticancer Activity
- Research has been conducted on the antioxidant property of triazolo-thiadiazoles, with structural relevance to the compound , and their potential as anticancer agents. This includes studies on their cytotoxic effect on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Synthesis and Luminescence Properties
- Microwave-assisted synthesis methods have been developed for the creation of imidazole derivatives, including those with similar structures, highlighting the efficient production of these compounds. Their luminescent properties have also been investigated for potential applications in material sciences (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of some types of breast cancer .
Mode of Action
It is likely that it interacts with its target receptor (such as erα) and induces conformational changes, which could alter the receptor’s activity and modulate downstream signaling pathways .
properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGBBANNNXIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)
![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)
![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2825501.png)
![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)
![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)
![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)
